![molecular formula C38H16F26IrN4P B13895907 Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6](/img/structure/B13895907.png)

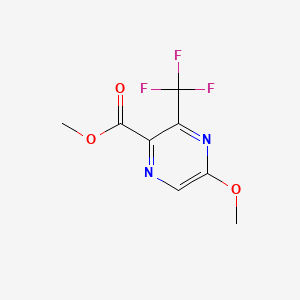

Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 is a cyclometalated iridium (III) complex. It is known for its application in visible-light mediated photocatalytic organic transformations, including the alkylation of remote C-H bonds and alkene aminoarylation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 involves the following steps:

Preparation of Iridium Complex Precursor: The iridium complex precursor is prepared by reacting iridium chloride with 3,5-difluoro-2-(5-(trifluoromethyl)-2-pyridinyl)phenyl ligands in a suitable solvent under reflux conditions.

Formation of the Final Complex: The precursor is then reacted with 5,5’-bis(trifluoromethyl)-2,2’-bipyridine in the presence of a base to form the final complex.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar steps as the laboratory preparation, with optimizations for scale-up and cost-efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6: undergoes various types of reactions, including:

Photocatalytic Reactions: It is used in visible-light mediated photocatalytic organic transformations.

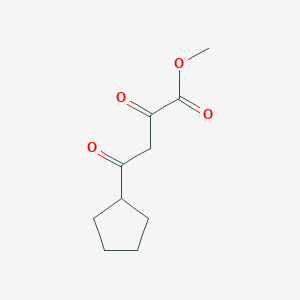

Alkylation Reactions: It facilitates the alkylation of remote C-H bonds.

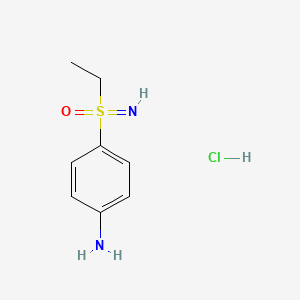

Aminoarylation Reactions: It is involved in the aminoarylation of alkenes

Common Reagents and Conditions

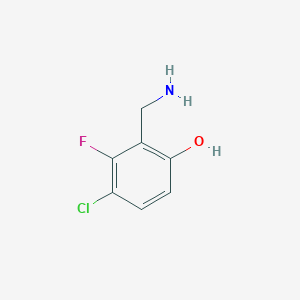

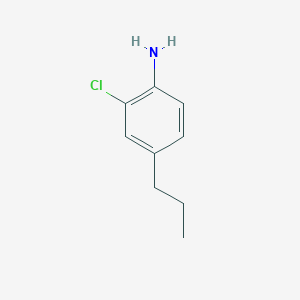

Reagents: Common reagents include arylsulfonylacetamides and other bifunctional reagents.

Conditions: The reactions typically require visible light activation, often using photoreactors such as Penn PhD or SynLED 2.0

Major Products

The major products formed from these reactions include alkylated and aminoarylated organic compounds, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6: has several scientific research applications:

Chemistry: It is used as a photocatalyst in organic synthesis, enabling various transformations under mild conditions.

Biology and Medicine: Its applications in biology and medicine are still under exploration, but its ability to mediate light-induced reactions holds potential for photodynamic therapy and other biomedical applications.

Industry: It is used in the development of new materials and processes, particularly in the field of green chemistry

Mecanismo De Acción

The mechanism by which Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 exerts its effects involves:

Photocatalytic Activation: Upon exposure to visible light, the iridium complex undergoes electronic excitation, which facilitates the transfer of electrons to the substrate.

Proton-Coupled Electron Transfer: This mechanism enables the catalytic alkylation of remote C-H bonds and other transformations

Comparación Con Compuestos Similares

Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6: can be compared with other cyclometalated iridium (III) complexes, such as:

Ir[dF(CF3)ppy]2(dtbpy)PF6: This compound also serves as a photocatalyst for visible-light mediated transformations but may differ in its specific reactivity and efficiency.

Ir[dFCF3ppy]2(bpy)PF6: Another similar compound with slight variations in ligand structure, affecting its catalytic properties.

The uniqueness of Ir[FCF3(CF3)ppy]2(5,5’-dCF3bpy)PF6 lies in its specific ligand arrangement, which imparts distinct photophysical and catalytic properties .

Propiedades

Fórmula molecular |

C38H16F26IrN4P |

|---|---|

Peso molecular |

1245.7 g/mol |

Nombre IUPAC |

2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |

InChI |

InChI=1S/2C13H5F7N.C12H6F6N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |

Clave InChI |

SBLGPHQWHQVIFI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(3R)-7-oxoazepan-3-yl]carbamate](/img/structure/B13895856.png)

![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5-triisopropylsilyloxy-phenyl]propanoate](/img/structure/B13895881.png)

![2,5-Diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13895898.png)